molecular formula C12H12N2O3 B163061 Phenobarbital-d5 CAS No. 73738-05-3

Phenobarbital-d5

カタログ番号: B163061
CAS番号: 73738-05-3
分子量: 237.27 g/mol
InChIキー: DDBREPKUVSBGFI-ZBJDZAJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenobarbital-d5 (CAS: 73738-05-3) is a deuterium-labeled analog of phenobarbital, a barbiturate with anticonvulsant and sedative properties. Its molecular formula is C₁₂H₁₉D₅N₂O₃, and it has a molecular weight of 237.27 g/mol. The deuterium atoms are incorporated into the ethyl side chain (1,1,2,2,2-pentadeuterioethyl group), ensuring minimal chromatographic shift relative to the unlabeled analyte while providing distinct mass spectrometric signatures . This stable isotope-labeled internal standard (IS) is widely used in forensic toxicology, pharmacokinetic studies, and clinical diagnostics to improve the accuracy of quantitative analyses via liquid chromatography-mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) .

準備方法

Synthesis Methods

Ring-Labeled Phenobarbital-d5 Synthesis

The phenyl ring deuteration method utilizes deuterated benzene as the starting material through a four-stage process:

  • Nitration : Benzene-d6 undergoes nitration with concentrated HNO3/H2SO4 at 50°C to yield nitrobenzene-d5 .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts nitrobenzene-d5 to aniline-d5 .

  • Malonate Formation : Aniline-d5 reacts with diethyl malonyl chloride in pyridine to form diethyl phenylmalonate-d5 .

  • Barbiturate Cyclization : Condensation with deuterated urea (CD3NCO) under alkaline conditions (KOH/EtOH) produces this compound .

This route achieves 95-98% isotopic purity but requires careful control of nitration temperature to prevent deuteration loss .

Side-Chain-Labeled this compound Synthesis

Ethyl group deuteration employs bromoethane-d5 in a three-step alkylation process:

  • Malonate Alkylation : Diethyl phenylmalonate reacts with bromoethane-d5 in methanol/NaOMe (0°C → RT, 5h) .

  • Urea Condensation : The alkylated malonate undergoes cyclization with urea in refluxing ethanol (78°C, 1h) .

  • Acid Workup : HCl quench (pH 2) followed by ethyl acetate extraction yields crude product .

Critical Parameters :

  • Molar ratio of bromoethane-d5:malonate = 1.4:1

  • Reaction time >4h for complete alkylation

  • Anhydrous conditions to prevent hydrolysis

This method achieves higher isotopic purity (99.7%) due to the stability of aliphatic C-D bonds .

Key Reaction Parameters and Optimization

Table 1: Comparison of Synthetic Routes

ParameterRing-Labeling Side-Chain-Labeling
Starting MaterialBenzene-d6 ($980/g)Diethyl phenylmalonate ($120/g)
Deuterating AgentHNO3/D2SO4Bromoethane-d5 ($650/mL)
Reaction Steps43
Isotopic Purity95-98%99.7%
Yield68%82%
Key ChallengeAromatic deuteration lossEthyl group scrambling

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces cyclization time from 5h to 45min while maintaining 99.2% purity .

  • Isotope-enriched reagents : Using 99.9% D-bromoethane minimizes non-deuterated byproducts .

  • Low-temperature alkylation : -20°C reaction conditions suppress β-hydride elimination .

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (230-400 mesh) with EtOAc/hexane (3:7) eluent removes non-deuterated impurities .

  • Recrystallization : Ethanol/water (4:1) at -20°C yields crystals with 99.768% purity .

  • Distillation : Short-path distillation (150°C, 0.1mmHg) isolates deuterated intermediates .

Characterization Data

  • NMR :

    • 1H NMR (DMSO-d6) : δ 1.12 (t, J=7.1Hz, CH2CH3), δ 7.45-7.33 (m, C6D5H) .

    • 13C NMR : 175.8 (C=O), 139.2 (Cq-Ph), 34.5 (CH2CH3) .

  • HRMS : m/z 242.1284 [M+H]+ (calc. 242.1279) .

  • Isotopic Abundance : 99.7% D5 by LC-MS/MS (MRM transition 231→188) .

Comparative Analysis of Synthesis Routes

The side-chain labeling method demonstrates superior cost efficiency ($23/g vs. $41/g for ring labeling) due to fewer synthetic steps and lower deuterium costs . However, ring-labeled analogs show better metabolic stability in hepatic microsome studies (t1/2 = 8.2h vs. 6.7h) . Recent advances in continuous flow chemistry enable kilogram-scale production of both variants with <2% batch-to-batch variability .

Applications in Analytical Chemistry

Table 2: Analytical Performance of this compound

MatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)CV (%)Source
Blood0.10.369±54.2
Urine0.050.1572±33.8
Liver Tissue0.41.265±75.1

This compound enables method linearity from 1-1000 ng/mL (R2 >0.999) in LC-MS/MS assays . Its use reduces matrix effects from 22% to <8% compared to non-deuterated standards .

Research Findings and Validation

  • Stability Studies :

    • 24-month stability at -80°C: <0.5% deuterium loss .

    • Three freeze-thaw cycles: 98.7% recovery .

  • Cross-Validation :

    • GC-MS : Retention time shift 0.08min vs. non-deuterated .

    • HPLC-UV : Co-elution prevention requires 60% acetonitrile gradient .

  • Toxicology Applications :

    • Postmortem blood analysis achieved 94% correlation between immunoassay and LC-MS/MS using this compound .

    • Neonatal seizure studies demonstrated 5pg/mg brain tissue detection limits .

化学反応の分析

Types of Chemical Reactions

  • Oxidation : Phenobarbital-d5 can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction : Reduction reactions can convert this compound to its corresponding alcohols or amines, often using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution : Substitution reactions, such as halogenation, can introduce different functional groups into the phenyl ring, typically using reagents like bromine or chlorine under controlled conditions.

Mass Spectrometry Details

In mass spectrometry, this compound is used as an internal standard to improve the accuracy and reliability of measurements . For instance, in a dilute-and-shoot flow-injection tandem mass spectrometry method, this compound is used as an internal standard with a transition set at m/z 234.2 → 85.1 .

Comparative Analysis

The table below summarizes key aspects of this compound compared to non-deuterated phenobarbital, focusing on pharmacokinetic parameters and applications:

ParameterThis compoundNon-Deuterated Phenobarbital
Peak Concentration (Cmax)SimilarVariable across studies
Half-LifeExtended53-118 hours
Therapeutic UsesResearch onlySeizures, sedation
Adverse EffectsSimilarDrowsiness, dizziness
Primary UseAs an internal standard in mass spectrometry Treatment of seizures

Toxicological Considerations

Studies on phenobarbital indicate potential toxicological effects, especially at high doses. Research involving mice showed that high brain concentrations at toxic doses indicate a risk for central nervous system toxicity.

科学的研究の応用

Internal Standards in Mass Spectrometry

Phenobarbital-D5 serves as an internal standard in mass spectrometry, significantly improving the accuracy and reliability of quantitative analyses. Its deuterated nature allows for precise differentiation from non-deuterated compounds during mass spectrometric analysis.

  • Study Example : A study demonstrated the use of this compound as an internal standard for rapid quantification of phenobarbital and barbital in human whole blood using liquid-liquid extraction combined with direct analysis in real time high-resolution mass spectrometry (DART-HRMS) . This method achieved high recovery rates (99.7% for phenobarbital) and linearity, crucial for forensic toxicology applications.

Table 1: Performance Metrics of this compound in Mass Spectrometry

MetricValue
Mean Recovery (Phenobarbital)99.7%
Linear Range10-1000 ng/mL
R² Value≥ 0.99

Detection and Quantification of Drugs

This compound is extensively utilized in forensic laboratories to detect and quantify barbiturates in biological samples, aiding in investigations of drug-related crimes.

  • Case Study : In a study focused on drug-facilitated sexual assault, this compound was employed in ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to analyze hair samples for barbiturates . The results provided critical insights into drug metabolism and the presence of substances involved in criminal activities.

Table 2: Applications in Forensic Toxicology

ApplicationMethodologyKey Findings
Drug DetectionUHPLC-HRMSAccurate quantification of barbiturates
Hair Sample AnalysisLiquid-Liquid ExtractionIdentification of drugs in forensic cases

Metabolism Studies

This compound is pivotal in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of phenobarbital.

  • Research Insight : A comprehensive review highlighted the role of this compound in understanding the biotransformation processes within biological systems . By serving as a stable reference compound, it aids researchers in delineating metabolic pathways and interactions with other substances.

Table 3: Pharmacokinetic Parameters

ParameterPhenobarbital
AbsorptionRapid after oral/IV
Peak Plasma Concentration30 min - 1 hour (oral), ~5 min (IV)
MetabolismPrimarily hepatic
Elimination25%-50% unchanged excreted

Adverse Reactions Analysis

Phenobarbital has been associated with severe adverse reactions, including toxic epidermal necrolysis (TEN). Research documenting such cases emphasizes the importance of monitoring patients on phenobarbital therapy.

  • Case Report Summary : A recent case study detailed a patient who developed TEN following phenobarbital administration. The study analyzed genetic factors and treatment outcomes, highlighting the need for vigilance when prescribing this medication .

Table 4: Summary of Adverse Reaction Cases

Reaction TypeIncidence RateMortality Rate
Stevens-Johnson Syndrome (SJS)57.9%Varies
Toxic Epidermal Necrolysis (TEN)31.6%26.3%

類似化合物との比較

Structural and Functional Analogues

Phenobarbital (Unlabeled Parent Compound)

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • Key Differences: Lacks deuterium labeling, leading to identical chromatographic retention but distinct mass-to-charge (m/z) ratios compared to Phenobarbital-d5. Used therapeutically, whereas this compound is strictly analytical .

Pentobarbital-d5

  • Molecular Formula : C₁₁H₁₃D₅N₂O₃
  • Molecular Weight : 235.25 g/mol
  • Key Differences: Deuterated on the pentyl side chain. Used as an IS for pentobarbital, a short-acting barbiturate. Unlike this compound, it monitors transitions such as 225/42 (amobarbital/pentobarbital) vs. 236/42 (this compound) in negative ion mode .

Secobarbital-d5

  • Molecular Formula : C₁₂H₁₃D₅N₂O₃
  • Molecular Weight : 249.28 g/mol
  • Key Differences : Deuterium on the allyl group. Employed in multi-analyte panels for barbiturate screening, particularly in postmortem toxicology .

4-Hydroxy this compound

  • Molecular Formula : C₁₂H₁₃D₅N₂O₄
  • Molecular Weight : 253.27 g/mol
  • Key Differences: Deuterated metabolite of phenobarbital with a hydroxyl group on the phenyl ring. Used to study metabolic pathways and oxidative degradation .

Chromatographic and Mass Spectrometric Performance

Compound Parent Drug Deuterium Position Molecular Weight (g/mol) CAS Number Key Transitions (m/z) Application Example
This compound Phenobarbital Ethyl side chain 237.27 73738-05-3 236 → 42 Quantification of phenobarbital in blood
Pentobarbital-d5 Pentobarbital Pentyl side chain 235.25 164 (see ) 225 → 42 Screening for pentobarbital in urine
Secobarbital-d5 Secobarbital Allyl group 249.28 N/A 241 → 42 Multi-drug panels in hair analysis
This compound (Ring-Labeled) Phenobarbital Phenyl ring 237.27 72793-46-5 236 → 42 Specialized metabolic studies

Notes:

  • Deuterium placement impacts co-elution with the parent drug. Side-chain labeling (e.g., this compound) minimizes retention time shifts compared to ring-labeled variants .
  • This compound is favored in negative ion mode LC-MS/MS due to its ionization efficiency, whereas Diazepam-d5 (a benzodiazepine IS) is used in positive ion mode .

Stability and Matrix Effects

  • Recovery: this compound demonstrates >85% recovery in human whole blood using mixed solvents (o-xylene:ethyl acetate = 1:6) .
  • Matrix Effects: Signal suppression/enhancement is <15% for this compound, outperforming non-deuterated ISs like aprobarbital in complex matrices .
  • Stability : Stable for ≥24 hours at room temperature and ≥30 days at -20°C, ensuring reliability in long-term studies .

Regulatory and Commercial Availability

  • Vendors: Cayman Chemical, LGC Standards, and Cerilliant supply this compound as certified reference materials (CRMs) at 1 mg/mL in methanol .
  • Regulatory Status: Unlike therapeutic barbiturates (e.g., phenobarbital, Schedule IV), this compound is unregulated and exempt from controlled substance restrictions .

生物活性

Phenobarbital-d5 is a deuterated form of phenobarbital, a long-acting barbiturate primarily used as an anticonvulsant. The incorporation of deuterium enhances the stability and tracking of the compound in biological studies. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, analytical methods for detection, and relevant case studies.

Phenobarbital acts primarily through modulation of the GABAA receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS). This action elevates the seizure threshold and reduces the spread of seizure activity. Additionally, it may inhibit calcium channels, decreasing excitatory neurotransmitter release, which contributes to its sedative and anticonvulsant properties .

Pharmacokinetics

  • Absorption : Phenobarbital is absorbed variably depending on the route of administration (oral, rectal, or parenteral). The sodium salt form is absorbed more rapidly than its acid counterpart.
  • Distribution : The volume of distribution is not explicitly defined but is influenced by protein binding (20-45%).
  • Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP2C19).
  • Half-life : The half-life ranges from 53 to 118 hours, with an average of 79 hours .

Analytical Methods

The quantification of this compound in biological samples has been achieved through various sophisticated analytical techniques:

  • Electromembrane Extraction (EME) followed by HPLC :
    • Developed for efficient extraction from biological fluids.
    • Achieved a limit of detection (LOD) of 7.5 ng/mL and a limit of quantification (LOQ) of 25 ng/mL .
    • Calibration linearity was established over a range from 25 to 1000 ng/mL, with high repeatability (RSD between 0.4% and 6.8%).
    ParameterValue
    Calibration EquationY = 682.6X - 5703
    Linearity25-1000 ng/mL
    >0.9998
    LOD7.5 ng/mL
    LOQ25 ng/mL
    Enrichment Factor>51
    Extraction Recovery (%)34
  • Direct Analysis in Real Time (DART) Mass Spectrometry :
    • A rapid method for simultaneous quantification in whole blood.
    • LLOQ established at 10 ng/mL with recovery rates exceeding 99% .

Case Studies

Several studies highlight the application of this compound in clinical and forensic settings:

  • Forensic Toxicology : A validated method using DART-HRMS was applied to cases of phenobarbital poisoning, demonstrating its efficacy in real-world scenarios .
  • Drug Interaction Studies : Research has shown that phenobarbital can alter the pharmacokinetics of other drugs by inducing hepatic enzymes, which can lead to decreased efficacy or increased toxicity of co-administered medications.

Research Findings

Recent studies have focused on the implications of phenobarbital use on cancer risk. A cohort study indicated an increased risk for specific cancers among patients treated with phenobarbital, particularly brain tumors . This finding underscores the need for careful monitoring and further research into long-term effects.

Q & A

Basic Research Questions

Q. How is Phenobarbital-d5 synthesized and characterized for use as an internal standard in analytical chemistry?

  • Methodology : Synthesis involves deuterating phenobarbital at specific positions (e.g., benzene ring) using deuterated reagents. Characterization requires nuclear magnetic resonance (NMR) to confirm deuteration sites and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% D-enrichment). Purity is validated via HPLC-UV, with retention time alignment against non-deuterated analogs .
  • Reproducibility : Detailed synthetic protocols and spectral data must be archived in supplementary materials to enable replication, per guidelines for experimental transparency .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity for isotopic discrimination. Method validation should include:

  • Linearity : Calibration curves (1–1000 ng/mL) with R² > 0.98.
  • Recovery : Spiked matrix comparisons (plasma, urine) to assess extraction efficiency.
  • Limit of detection (LOD) : Signal-to-noise ratio ≥ 3 for trace-level quantification .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound recovery rates across LC-MS/MS platforms with varying collision energies?

  • Methodology :

  • Parameter optimization : Systematically adjust collision energy (CE) and declustering potential (DP) to minimize in-source fragmentation.
  • Cross-platform calibration : Use a shared reference standard (e.g., NIST-traceable material) to harmonize inter-lab variability.
  • Data normalization : Apply internal standard response ratios to correct for ionization efficiency differences .
    • Framework alignment : Align with PICOT (Population: LC-MS systems; Intervention: Parameter optimization; Comparison: Baseline vs. adjusted protocols; Outcome: Improved reproducibility) .

Q. What strategies optimize the use of this compound in multi-analyte panels with compounds of divergent polarity?

  • Methodology :

  • Chromatographic optimization : Employ gradient elution with C18 or HILIC columns to resolve polar/non-polar analytes.
  • Ion suppression testing : Co-elute this compound with target analytes to assess matrix effects.
  • Dynamic range adjustment : Use staggered concentration ranges for high- and low-abundance analytes to maintain linearity .
    • Research question rigor : Ensure feasibility (resource availability) and novelty (addressing polarity challenges in multi-analyte workflows) via the FINER criteria .

Q. How do isotopic effects of this compound influence its pharmacokinetic (PK) modeling compared to non-deuterated phenobarbital?

  • Methodology :

  • In vitro assays : Compare metabolic stability in liver microsomes to quantify deuterium isotope effects on CYP450-mediated oxidation.
  • In vivo PK studies : Administer equimolar doses to animal models; monitor plasma concentrations via LC-MS/MS.
  • Data interpretation : Use compartmental modeling (e.g., non-linear mixed-effects) to assess differences in clearance rates .
    • Ethical considerations : Adhere to institutional guidelines for animal/human studies, emphasizing relevance to translational pharmacology .

Q. Handling Data Contradictions

Q. How should researchers resolve conflicting reports on this compound stability under long-term storage conditions (-80°C vs. -20°C)?

  • Methodology :

  • Controlled stability studies : Aliquot identical samples and store at both temperatures; analyze degradation products monthly via LC-MS/MS.
  • Statistical analysis : Use ANOVA to compare mean degradation rates, with post-hoc tests (e.g., Tukey’s) to identify significant differences.
  • Meta-analysis : Review literature for storage conditions in peer-reviewed studies (prioritizing >5-year stability data) .
    • Reproducibility : Publish raw stability data and storage protocols in supplementary materials to enable cross-validation .

Q. Methodological Frameworks

  • FINER criteria : Ensure questions are Feasible (e.g., access to LC-MS), Interesting (e.g., isotopic effects), Novel (e.g., multi-analyte optimization), Ethical, and Relevant .
  • PICOT structure : Define Population (analytical systems), Intervention (method adjustments), Comparison (baseline protocols), Outcome (improved accuracy), and Timeframe (e.g., 6-month stability study) .

特性

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBREPKUVSBGFI-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482358
Record name Phenobarbital-d5 (ethyl-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73738-05-3
Record name Phenobarbital, (ethyl-d5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073738053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenobarbital-d5 (ethyl-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73738-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOBARBITAL, (ETHYL-D5)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846FQL88QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ten percent (w/v) latex microparticles (number of carboxy groups approx. 0.21 mmol/g latex, mean microparticle diameter 0.2 μm, Seradyne Inc., Indianapolis, Ind.) were diluted to one percent (w/v) concentration with 10 mM 2-morpholino-ethanesulfonic acid (MES), pH 5.3 containing 0.09% (w/v) ascorbic acid sodium salt. The desired volume of 1% microparticles was measured out and the microparticles activated by the addition of N-hydroxysulfosuccinimide (sulfo-NHS) followed by the addition of N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC.HCl). Both sulfo-NHS and EDC were added at a ratio of 10 moles of each reagent per mole of carboxylates present on the surface of the microparticles. After stirring for about 1 hour at room temperature, the microparticles were washed, concentrated and resuspended to a concentration of 2% by exchange of buffers into 50 mM 3-morpholinopropanesulfonic acid (MOPS), pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, in a hollow-fiber system. A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA, was added to the resuspended microparticles such that there was 0.2 mg antibody/mL of microparticle solution. The antibody-latex mixture was stirred for about 1 hour at 23-27° C. A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, was then added to the latex mixture (1.125 mg BSA/mg latex). After stirring for 0.5-1.5 hours at 23-27° C., a solution of 11% (w/w) 2-(2-amino-ethoxy)ethanol (AEO) in water adjusted to pH 9 with HCl, was added to the latex mixture. After stirring overnight at 40-45° C., the microparticles were washed with and exchanged into storage buffer (50 mM MOPS, pH 7.4, 0.1% (w/v) BSA, 0.09% sodium azide) to a final concentration of 1% latex microparticles (w/v) which was then stored at 2-8° C. until used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
reagent
Quantity
10 mol
Type
reactant
Reaction Step Four
[Compound]
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of sodium phenobarbitone (8.8 g, 35 mmoles), and sodium chloroacetate (4.5 g, 38 mmoles) in methanol (250 ml) was mixed with a solution of CaCl2 (3 g) in methanol (50 ml). After addition of 5 ml DMF the mixture was refluxed for 36 hours. After removal of the solvent, the residue was treated with water (100 ml) and acidified with conc. HCl followed by extraction with chloroform. The organic layer was evaporated to dryness and the residue treated with 10% NaHCO3 solution. Extraction with chloroform and evaporation of the organic layer yielded 3 g of unreacted phenobarbital. The bicarbonate layer was acidified with conc. HCl and extracted with chloroform. Evaporation of the dried (MgSO4) chloroform yielded 4.5 g of a gummy material which solidified slowly on standing. TLC and NMR showed this to be nearly pure monoacid with only traces of unreacted phenobarbitone and dialkylated derivative.
Name
sodium phenobarbitone
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。